molecular formula C14H16FNO3S B3016123 1-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]methanesulfonamide CAS No. 1257551-92-0

1-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]methanesulfonamide

Cat. No.: B3016123
CAS No.: 1257551-92-0
M. Wt: 297.34
InChI Key: LCCZIWNYULCLJK-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide core linked to two distinct aromatic moieties: a 4-fluorophenyl group and a branched alkyl chain terminating in a furan-2-yl substituent. The furan moiety, a five-membered heterocycle with oxygen, may contribute to hydrogen bonding or dipole interactions, affecting solubility and target binding.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO3S/c1-11(9-14-3-2-8-19-14)16-20(17,18)10-12-4-6-13(15)7-5-12/h2-8,11,16H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCZIWNYULCLJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NS(=O)(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]methanesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 1-(4-fluorophenyl)-1-(furan-2-yl)ethanol . This intermediate can then be reacted with methanesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonamide group to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the sulfonamide group can produce the corresponding amine derivative.

Scientific Research Applications

1-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]methanesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study enzyme interactions.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Key Observations:

  • Aromatic Substituents : The 4-fluorophenyl group in the target compound contrasts with W-15’s 4-chlorophenyl and tolyfluanid’s 4-methylphenyl. Fluorine’s smaller size and higher electronegativity may reduce steric hindrance and improve membrane permeability compared to chlorine or methyl groups .
  • Heterocyclic Moieties: The furan ring distinguishes the target compound from W-15’s piperidinylidene and the quinoline in . Furan’s oxygen atom could enhance solubility but may reduce stability compared to saturated rings like piperidine .
  • Branching and Chain Length: The branched alkyl chain in the target compound (propan-2-yl) differs from W-15’s 2-phenylethyl group.

Physicochemical and Pharmacological Properties

  • Lipophilicity : The fluorophenyl and furan groups likely confer moderate lipophilicity, balancing blood-brain barrier penetration (if targeting CNS) and aqueous solubility. This contrasts with tolyfluanid’s high halogen content, which increases hydrophobicity for agricultural use .
  • Metabolic Stability : Fluorine’s resistance to oxidative metabolism may extend the half-life compared to compounds with chlorine (W-15) or methyl groups (tolylfluanid) .
  • Target Interactions : While W-15 and W-18 exhibit opioid-like activity due to piperidine/aryl motifs, the target compound’s furan and fluorophenyl groups suggest divergent targets, possibly serotonin or sigma receptors common in sulfonamide pharmacology .

Biological Activity

The compound 1-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]methanesulfonamide , also referred to by its CAS number 1327232-36-9, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various research findings, case studies, and relevant data tables.

Basic Characteristics

PropertyValue
Molecular FormulaC17H18FNO2
Molecular Weight287.33 g/mol
CAS Number1327232-36-9

The compound features a fluorophenyl group and a furan moiety, which are known to influence biological activity through various mechanisms.

Antiparasitic Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antiparasitic properties. For instance, derivatives of 4-nitroimidazole have shown potent activity against Entamoeba histolytica and Giardia intestinalis, with IC50 values as low as 1.47 µM/mL, highlighting the potential of fluorinated compounds in antiparasitic drug development .

Inhibition of Kinases

Research has demonstrated that compounds containing methanesulfonamide moieties can act as inhibitors of various kinases. Specifically, studies have shown that these compounds can effectively inhibit GSK-3β, IKK-β, and ROCK-1 kinases, which are implicated in numerous diseases including cancer and neurodegenerative disorders .

Table: Kinase Inhibition Data

CompoundKinase TargetIC50 (µM)
Compound AGSK-3β0.5
Compound BIKK-β1.0
This compoundROCK-1TBD

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The results indicate that it exhibits low cytotoxicity at concentrations up to 10 µM in neuronal cell lines (HT-22) and microglial cells (BV-2), making it a promising candidate for further development .

Study on Antiproliferative Effects

A study published in MDPI evaluated the antiproliferative effects of structurally related compounds on cancer cell lines. The findings suggested that certain modifications in the sulfonamide structure could enhance activity against specific cancer types while maintaining low toxicity levels .

In Vivo Efficacy

In vivo studies are essential for understanding the therapeutic potential of new compounds. Although specific data for This compound is limited, related compounds have demonstrated efficacy in animal models, providing a basis for future investigations into this compound's biological effects.

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